Sclareol

Cytotoxicity Breast Cancer Structure-Activity Relationship

Sclareol (CAS 515-03-7) is the essential procurement choice for anticancer lead discovery requiring the intact C-8/C-13 tertiary diol pharmacophore. Delivers 25× higher potency vs. manoyl oxide; 3.3× higher antiviral activity vs. sclareolide (Ebola EC₅₀=2.4 µM). Only labdane diterpene with established IV PK (t₁/₂=6.0 h). Ideal for cytotoxicity screening (MCF-7, PC-3, HCT-116), filovirus entry assays, and antischistosomal SAR. Procure ≥98% purity as the validated starting scaffold.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 515-03-7
Cat. No. B1681606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSclareol
CAS515-03-7
Synonymslabd-14-ene-8alpha, 13beta-diol
sclareol
sclareol oxide
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C
InChIInChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1
InChIKeyXVULBTBTFGYVRC-HHUCQEJWSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sclareol (CAS 515-03-7) Chemical Profile and Procurement-Relevant Attributes


Sclareol (CAS 515-03-7), a labdane-type bicyclic diterpene alcohol with molecular formula C₂₀H₃₆O₂ and molecular weight 308.5 g/mol, is isolated primarily from Salvia sclarea (clary sage) and related Salvia species [1]. The molecule features a stereochemistry-rich decalin core with two tertiary hydroxyl groups at C-8 and C-13 and a 3-methylpent-1-en-3-ol side chain that define its unique biological activity profile [2]. As a high-purity natural product isolate (typically ≥98% by GC/HPLC), sclareol serves both as a fragrance precursor in the flavor and fragrance industry and as a research-grade starting material for semisynthetic derivatives in medicinal chemistry programs .

Why Sclareol Cannot Be Replaced by Sclareolide or Other Labdane Analogs in Research and Industrial Applications


Despite the structural similarity within the labdane diterpene class, sclareol possesses distinct functional groups—specifically its two tertiary hydroxyl groups at C-8 and C-13 and the terminal double bond—that confer unique biological and physicochemical properties not shared by its oxidation product sclareolide or by dehydroxylated analogs such as manoyl oxide [1]. Direct comparative studies demonstrate that oxidation of sclareol to sclareolide eliminates key pharmacophoric features, resulting in ≥3-fold differences in target potency and altered selectivity profiles across multiple biological systems [2]. Furthermore, SAR investigations confirm that modification or removal of the C-15 terminal double bond significantly diminishes cytotoxic activity, establishing that the native sclareol scaffold is non-substitutable for applications requiring the intact diterpene diol pharmacophore [3].

Sclareol Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Analogs and Alternatives


Sclareol vs. Manoyl Oxide: 25-Fold Higher Cytotoxic Potency Driven by Tertiary Hydroxyl Groups in MCF-7 Breast Cancer Cells

Sclareol exhibits 25-fold greater cytotoxic potency than its dehydroxylated analog manoyl oxide against the MCF-7 human breast cancer cell line. The two tertiary hydroxyl groups at C-8 and C-13 are essential for cytotoxic activity; their removal during the cerium(IV) ammonium nitrate-mediated conversion of sclareol to manoyl oxide abrogates potency [1]. This differential establishes sclareol—not manoyl oxide—as the appropriate starting material for anticancer lead development and as the relevant reference compound for cytotoxicity screening programs [2].

Cytotoxicity Breast Cancer Structure-Activity Relationship Natural Product Semisynthesis

Sclareol vs. Sclareolide: 3.3-Fold Superior Antiviral Potency as Filovirus Entry Inhibitor

In a direct comparative evaluation against Ebola virus (EBOV) entry, sclareol demonstrated an EC₅₀ of 2.4 µmol/L, whereas its oxidation product sclareolide required an 8.0 µmol/L concentration to achieve comparable inhibition [1]. Both compounds block viral fusion, yet sclareol's 3.3-fold higher potency indicates that the diol functional groups present in sclareol—but absent in the lactone-containing sclareolide—confer enhanced target engagement. This differential extends to pan-filovirus activity, with sclareol consistently outperforming sclareolide across multiple filovirus species [2].

Antiviral Ebola Virus Entry Inhibitor Filovirus

Sclareol Antischistosomal Activity: Baseline Potency and Benchmarking Against Praziquantel Standard

Sclareol demonstrates direct antischistosomal activity across all three life-cycle stages of Schistosoma mansoni, with IC₅₀ values of approximately 13 µM (larval), 5.0 µM (juvenile), and 19.3 µM (adult) [1]. While these potency values are modest relative to the clinical standard praziquantel, sclareol represents a novel chemical scaffold for antischistosomal drug discovery with a distinct mechanism of action involving arachidonic acid metabolism disruption [2]. Heck-coupled sclareol derivatives achieve substantially improved potency (larval IC₅₀ ≈ 2.2 µM; juvenile IC₅₀ = 1.7 µM) and enhanced selectivity indices (SI ≈ 22-29 vs. HepG2 cells), confirming the sclareol scaffold as a productive starting point for medicinal chemistry optimization [3].

Antiparasitic Schistosomiasis Helminth Neglected Tropical Disease

Sclareol Pharmacokinetic Characterization: Definitive Intravenous Clearance and Half-Life Parameters in Rat Model

Following intravenous administration of 5.0 mg/kg sclareol to rats, the compound exhibits a drug clearance (CLz) of 2.7 ± 1.3 L/h/kg and an elimination half-life (t₁/₂z) of 6.0 ± 4.6 h [1]. The apparent volume of distribution (Vz) of 21.4 ± 12.9 L/kg indicates that sclareol distributes primarily to extracellular fluid compartments. These validated GC-MS/MS-derived parameters establish the first reported pharmacokinetic profile for sclareol and provide essential reference data for preclinical development programs, formulation optimization, and dose regimen design [2]. In contrast, no equivalent pharmacokinetic data exist for sclareolide, manoyl oxide, or other labdane analogs, making sclareol the only member of this compound class with established in vivo disposition parameters [3].

Pharmacokinetics Drug Metabolism Preclinical Development Bioavailability

Sclareol Structural Differentiation: Essential Pharmacophoric Features Established by SAR Studies

Structure-activity relationship (SAR) studies have defined the essential pharmacophoric features that distinguish sclareol from closely related labdane diterpenes and their semisynthetic derivatives [1]. The C-15 terminal double bond is essential for cytotoxic activity; modification of this moiety significantly decreases potency [2]. The two tertiary hydroxyl groups at C-8 and C-13 are necessary for cytotoxicity, as demonstrated by the 25-fold potency loss upon conversion to manoyl oxide [3]. The stereochemistry-rich decalin core, comprising two trans-fused cyclohexane rings, provides the rigid framework required for target engagement. These three structural features—the diol, the terminal alkene, and the stereochemically defined bicyclic core—collectively define sclareol's unique pharmacophore and differentiate it from sclareolide (lactone replaces diol), manoyl oxide (ether replaces diol), and other labdane analogs lacking these critical functional groups [1].

Structure-Activity Relationship Medicinal Chemistry Natural Product Scaffold Pharmacophore

Sclareol Anticancer Potency: Nanomolar Activity Achievable Through Semisynthetic Derivatization

While parent sclareol exhibits modest cytotoxicity (IC₅₀ ~2-50 µM across various cancer cell lines), semisynthetic Heck-coupled derivatives demonstrate substantially enhanced potency, with 15-(4-fluorophenyl)sclareol (SS-12) achieving an IC₅₀ of 0.082 µM against PC-3 prostate cancer cells [1]. This represents a >24-fold improvement over parent sclareol and establishes the sclareol scaffold as a productive starting point for lead optimization. SS-12 modulates Bcl-2 and Beclin 1 BH3 domain proteins, enhances autophagic flux, and suppresses tumor growth in vivo in Ehrlich's ascitic and solid Sarcoma-180 mouse models [2]. More recent sclareol-based nanoparticles with adamantane moieties exhibit up to 100-fold enhanced effects against non-small cell lung carcinoma cell lines NCI-H460 and its multidrug resistant variant NCI-H460/R [3].

Anticancer Semisynthesis Lead Optimization Autophagy

Validated Sclareol Procurement Use Cases: Research and Industrial Applications Supported by Quantitative Evidence


Anticancer Lead Discovery and SAR Studies Requiring Intact Diterpene Diol Pharmacophore

Sclareol is the essential procurement choice for anticancer lead discovery programs that require the intact C-8/C-13 tertiary diol pharmacophore. The 25-fold potency differential versus manoyl oxide [1] and the >24-fold improvement achievable through semisynthetic derivatization (SS-12 IC₅₀ = 0.082 µM) [2] establish sclareol as the validated starting scaffold. Researchers should procure high-purity sclareol (≥98%) for cytotoxicity screening against breast (MCF-7, MDA-MB-231), prostate (PC-3), and colon (HCT-116) cancer cell lines, and as the reference standard for evaluating novel semisynthetic derivatives.

Filovirus Antiviral Screening Programs Targeting Entry Inhibition

For antiviral research programs focused on Ebola virus and pan-filovirus entry inhibition, sclareol provides 3.3-fold higher potency than its oxidation product sclareolide (EC₅₀ = 2.4 µmol/L vs. 8.0 µmol/L) [3]. Procurement of sclareol—rather than sclareolide—is critical for achieving adequate assay sensitivity and for establishing the correct pharmacophore for medicinal chemistry optimization. Applications include EBOV pseudotype entry assays in Vero E6 cells and broad-spectrum filovirus screening panels.

Antischistosomal Drug Discovery with Novel Mechanism of Action

Sclareol serves as the parent scaffold for antischistosomal lead discovery programs targeting novel mechanisms distinct from praziquantel. The compound demonstrates activity across all S. mansoni life-cycle stages (larval IC₅₀ ≈ 13 µM; juvenile IC₅₀ = 5.0 µM; adult IC₅₀ = 19.3 µM) [4]. Procurement of sclareol enables SAR studies of Heck-coupled derivatives (e.g., derivative 12: larval IC₅₀ ≈ 2.2 µM, SI ≈ 22) and investigation of membrane lipid homeostasis disruption as a novel antiparasitic mechanism.

Preclinical Pharmacokinetic and Formulation Development Studies

Sclareol is the only labdane diterpene with established intravenous pharmacokinetic parameters (CLz = 2.7 ± 1.3 L/h/kg; t₁/₂z = 6.0 ± 4.6 h; Vz = 21.4 ± 12.9 L/kg in rats) [5]. This makes it the preferred procurement choice for preclinical development programs, formulation optimization studies (e.g., nanostructured lipid carriers, liposomes), and dose regimen design. No equivalent PK data exist for sclareolide, manoyl oxide, or other labdane analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sclareol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.